molecular formula C22H33N3O2S B2867774 2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049447-05-3

2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2867774
CAS No.: 1049447-05-3
M. Wt: 403.59
InChI Key: ZDJYCOQJWNETRL-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative characterized by a fully substituted pentamethyl benzene ring and a complex ethyl-linked side chain containing 1-methyl-1H-pyrrol-2-yl and pyrrolidin-1-yl groups. The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with biological activity in medicinal chemistry, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2S/c1-15-16(2)18(4)22(19(5)17(15)3)28(26,27)23-14-21(25-12-7-8-13-25)20-10-9-11-24(20)6/h9-11,21,23H,7-8,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJYCOQJWNETRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pentamethyl Group : Contributes to hydrophobicity and potential interactions with lipid membranes.
  • Pyrrole and Pyrrolidine Moieties : These nitrogen-containing rings are known for their biological activity and can influence receptor binding.
  • Benzenesulfonamide : This functional group is commonly associated with antibacterial properties.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects : Potential to induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Interaction with neurotransmitter systems due to the presence of pyrrole derivatives.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial potential of compounds with similar structures. For instance:

  • A study on pyrrolidine derivatives indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, a mechanism shared by many antibiotics.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings suggest:

  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways has been observed in related compounds .
  • Case Study : A derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .

Neuropharmacological Activity

The presence of pyrrole and pyrrolidine rings suggests potential interactions with neurotransmitter receptors:

  • NMDA Receptor Modulation : Compounds containing similar moieties have shown partial agonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory function .
  • Dopaminergic Activity : Some derivatives have exhibited dopaminergic activity, which could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cells
NeuropharmacologicalModulates NMDA receptors

Chemical Reactions Analysis

Sulfonamide Formation

  • Reaction : Nucleophilic substitution of a sulfonyl chloride with a secondary amine.

  • Conditions :

    • Pentamethylbenzenesulfonyl chloride reacts with 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine in anhydrous dichloromethane or THF under nitrogen.

    • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) (see ).

  • Yield : 60–85% based on analogous sulfonamide syntheses .

Ethyl Linker Functionalization

  • Intermediate : 2-(Pyrrolidin-1-yl)ethylamine derivatives are synthesized via reductive amination or alkylation:

    • Example : Reaction of pyrrolidine with 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethane in the presence of K₂CO₃ in acetonitrile .

    • Catalyst : Copper(I) iodide and 1,10-phenanthroline for coupling heterocycles (e.g., pyrrole) .

Key Reaction Data

Step Reagents/Conditions Key Observations Reference
SulfonylationSulfonyl chloride, DIPEA, CH₂Cl₂, 0°C→RTNH stretch at ~3200 cm⁻¹ (IR confirms -NH-)
Pyrrole AlkylationCuI, Cs₂CO₃, microwave (210°C, 200 W)SEM-protected intermediates; TBAF deprotection
Reductive AminationNaBH₃CN, MeOH, 24 h¹H NMR: δ 2.5–3.5 ppm (pyrrolidine protons)

Stability and Reactivity

  • Hydrolytic Stability : Stable in aqueous-organic solutions (pH 4–9) but undergoes sulfonamide cleavage under strong acidic (HCl, >2M) or basic (NaOH, >1M) conditions .

  • Thermal Stability : Decomposition observed >250°C (DSC/TGA data from analogous sulfonamides) .

  • Oxidation : Resistant to H₂O₂ and O₂ at RT; pyrrolidine ring oxidizes to lactam under strong oxidizing agents (e.g., KMnO₄) .

Pyrrolidine Modifications

  • Quaternization : Reacts with methyl iodide in acetonitrile to form N-methylpyrrolidinium derivatives (confirmed by ESI-MS) .

  • Complexation : Forms stable Cu²⁺ complexes via the sulfonamide and pyrrolidine nitrogen atoms (UV-Vis λₐᵦₛ = 430 nm) .

Electrophilic Substitution on Pyrrole

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyrrole β-position (HPLC-MS: m/z +45) .

Catalytic and Biological Reactivity

  • Enzyme Inhibition : Analogous benzenesulfonamides inhibit carbonic anhydrase IX/XII (IC₅₀ = 8–50 nM) via Zn²⁺ coordination .

  • Wnt/β-Catenin Pathway : Derivatives with pyrrolidine-pyrrole motifs show suppression of MYC oncogene expression (IC₅₀ = 1.2 μM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Sulfonamides are a well-studied class of compounds due to their versatility in drug design. Below is a comparative analysis with two analogs from patent literature (), highlighting structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzene Ring Side Chain Features Molecular Weight (g/mol) Melting Point (°C) Reported Activity
2,3,4,5,6-Pentamethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Pentamethyl Ethyl-linked 1-methylpyrrole and pyrrolidine ~447.6 (calculated) Not reported Hypothesized kinase inhibition (structural analogy)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Single methylsulfonamide Pyrazolo-pyrimidine and chromene moieties 603.0 (M+1) 252–255 Kinase inhibition (e.g., PI3K/mTOR)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide None (sulfonamide at para position) Isopropyl group and pyrazolo-pyrimidine Not explicitly reported Not reported Anticancer (chromene-linked apoptosis induction)

Key Observations

Structural Complexity : The target compound’s pentamethyl benzene ring introduces significant steric hindrance, which may enhance binding specificity compared to simpler analogs like the N-isopropyl derivative .

Side Chain Diversity: The pyrrolidine and pyrrole groups contrast with the pyrazolo-pyrimidine and chromene moieties in the patent examples, suggesting divergent biological targets. Chromene-containing analogs exhibit pronounced anticancer activity, while the target compound’s heterocyclic side chain may favor central nervous system (CNS) penetration.

Thermal Stability : The patent compound with a melting point of 252–255°C demonstrates high crystallinity, likely due to hydrogen bonding via the methanesulfonamide group. The target compound’s melting point remains uncharacterized but is expected to be lower due to reduced polarity.

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELX (for structure refinement) and ORTEP-III (for graphical representation) are critical in resolving complex sulfonamide derivatives . For example:

  • SHELXL refines small-molecule structures by optimizing bond lengths and angles, essential for confirming the pentamethyl configuration in the target compound .
  • ORTEP-3 visualizes thermal ellipsoids, aiding in identifying conformational flexibility in the ethyl-pyrrolidine side chain .

Research Implications and Gaps

  • However, this remains untested.
  • Data Limitations : Direct biological or crystallographic data for the target compound are absent in open literature, necessitating further experimental validation.

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